molecular formula C8H13NO3S B2375480 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide CAS No. 1477740-44-5

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide

Cat. No.: B2375480
CAS No.: 1477740-44-5
M. Wt: 203.26
InChI Key: WXRCDHNXDAYFRK-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide is a chemical compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by a spirocyclic structure containing sulfur and nitrogen atoms, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves several steps. One common synthetic route includes the reaction of a suitable thiol with an azaspiro compound under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to facilitate the process . Industrial production methods often involve bulk synthesis techniques, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 8-Thia-2-azaspiro[4

Properties

IUPAC Name

8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-7-5-8(6-9-7)1-3-13(11,12)4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRCDHNXDAYFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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